6-(2-氨基苯基)吡啶并嗪-3-醇

描述

Synthesis Analysis

Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized . The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .Molecular Structure Analysis

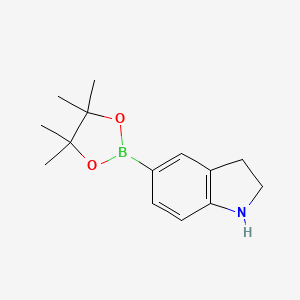

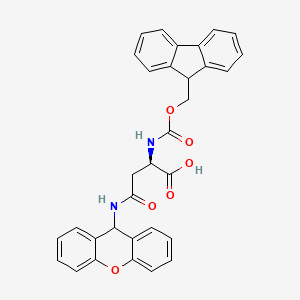

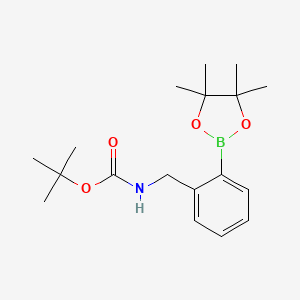

The molecular formula of 6-(2-Aminophenyl)pyridazin-3-ol is C10H9N3O and it has a molecular weight of 187.2 g/mol.Chemical Reactions Analysis

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Physical And Chemical Properties Analysis

The molecular formula of 6-(2-Aminophenyl)pyridazin-3-ol is C10H9N3O and it has a molecular weight of 187.2 g/mol.科学研究应用

抗菌活性

吡啶并嗪酮母核,即“6-(2-氨基苯基)吡啶并嗪-3-醇”所属的母核,据报道具有显著的抗菌特性。 该化合物可被探索用于其抑制各种细菌和真菌生长的潜力,这对于开发新的抗生素和抗真菌剂至关重要 .

抗结核活性

研究表明,吡啶并嗪酮衍生物表现出抗结核活性。 这表明“6-(2-氨基苯基)吡啶并嗪-3-醇”可用于治疗结核病,通过抑制结核分枝杆菌的生长 .

镇痛作用

吡啶并嗪酮衍生物的镇痛特性使其成为止痛药物的候选者。 “6-(2-氨基苯基)吡啶并嗪-3-醇”可被研究其在减轻疼痛方面的功效,而不会产生与传统止痛药相关的副作用 .

抗炎用途

吡啶并嗪酮化合物已被发现具有抗炎作用。 这种应用与慢性炎症性疾病的治疗特别相关,“6-(2-氨基苯基)吡啶并嗪-3-醇”可以通过作用于炎症通路为该领域做出贡献 .

心血管药物设计

吡啶并嗪酮的结构基序以其在心血管药物中的作用而闻名。 “6-(2-氨基苯基)吡啶并嗪-3-醇”可用于设计旨在治疗心血管疾病的药物,可能作为钙离子流入抑制剂,这对血小板聚集至关重要 .

抗癌研究

吡啶并嗪酮衍生物在抗癌研究中显示出希望。 “6-(2-氨基苯基)吡啶并嗪-3-醇”可被研究其作为化学治疗剂的潜力,可能通过抑制癌细胞增殖的机制 .

抗糖尿病潜力

所讨论的化合物可能在抗糖尿病药物开发中具有应用,因为它有可能调节血糖水平。 这对于设计治疗糖尿病的新方法尤其有利 .

神经系统疾病治疗

最后,“6-(2-氨基苯基)吡啶并嗪-3-醇”可被探索其对神经系统疾病的影响。 鉴于吡啶并嗪酮衍生物广泛的药理活性,该化合物可能有助于治疗癫痫或抑郁症等疾病 .

未来方向

作用机制

Target of Action

It is known that pyridazinone derivatives, which include 6-(2-aminophenyl)pyridazin-3-ol, have a broad spectrum of pharmacological activities .

Mode of Action

It has been found that some 6-aryl-3(2h)-pyridazinone derivatives, which could include 6-(2-aminophenyl)pyridazin-3-ol, inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

It is known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

It is known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .

生化分析

Biochemical Properties

6-(2-Aminophenyl)pyridazin-3-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides in cells . The interaction with PDEs can lead to the modulation of intracellular signaling pathways, affecting various physiological processes. Additionally, 6-(2-Aminophenyl)pyridazin-3-ol has shown potential as an inhibitor of certain kinases, which are enzymes involved in the phosphorylation of proteins .

Cellular Effects

The effects of 6-(2-Aminophenyl)pyridazin-3-ol on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) . By modulating these pathways, the compound can affect gene expression and cellular metabolism. Studies have shown that 6-(2-Aminophenyl)pyridazin-3-ol can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, it has been observed to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, 6-(2-Aminophenyl)pyridazin-3-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PDEs, leading to increased levels of cAMP and cGMP in cells . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in the phosphorylation of target proteins. Additionally, 6-(2-Aminophenyl)pyridazin-3-ol has been found to bind to specific receptors on the cell surface, triggering downstream signaling cascades that influence gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Aminophenyl)pyridazin-3-ol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 6-(2-Aminophenyl)pyridazin-3-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These findings suggest that the compound can have lasting effects on cells, making it a valuable tool for studying chronic conditions.

Dosage Effects in Animal Models

The effects of 6-(2-Aminophenyl)pyridazin-3-ol vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

6-(2-Aminophenyl)pyridazin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of 6-(2-Aminophenyl)pyridazin-3-ol can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, 6-(2-Aminophenyl)pyridazin-3-ol is transported and distributed through various mechanisms. It has been found to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 6-(2-Aminophenyl)pyridazin-3-ol is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 6-(2-Aminophenyl)pyridazin-3-ol plays a significant role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 6-(2-Aminophenyl)pyridazin-3-ol can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

IUPAC Name |

3-(2-aminophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZXGNWMPIJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)

![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

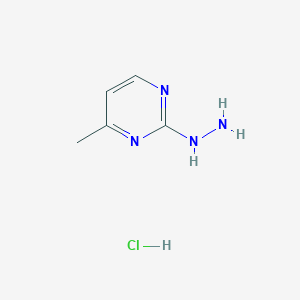

![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)